2-(2-fluorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
CAS No.: 1428349-49-8
Cat. No.: VC4629826
Molecular Formula: C18H14FN3O2
Molecular Weight: 323.327
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428349-49-8 |
|---|---|
| Molecular Formula | C18H14FN3O2 |
| Molecular Weight | 323.327 |
| IUPAC Name | 2-(2-fluorophenyl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C18H14FN3O2/c19-14-7-3-1-5-12(14)11-18(24)20-15-8-4-2-6-13(15)16-9-10-17(23)22-21-16/h1-10H,11H2,(H,20,24)(H,22,23) |
| Standard InChI Key | LNUKZZKENVIHQM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3)F |
Introduction
The compound 2-(2-fluorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a synthetic organic molecule with potential biological and pharmaceutical significance. Its structure features a fluorophenyl group, an acetamide moiety, and a pyridazinone ring system, which are common motifs in medicinal chemistry for enhancing bioactivity and pharmacokinetic properties.
Structural Features
The chemical structure of the compound can be described as follows:
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Core Structure: The molecule contains a central pyridazinone ring (6-membered heterocyclic ring with two nitrogen atoms and a keto group).
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Substituents:
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A 2-fluorophenyl group attached to the acetamide chain.
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A phenyl group connected to the pyridazinone ring.
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These features suggest that the compound may exhibit hydrogen bonding, π-π stacking interactions, and other molecular interactions critical for biological activity.
Synthesis
The synthesis of such compounds typically involves:
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Formation of the Pyridazinone Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
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Acetamide Functionalization: The introduction of the acetamide group is often performed using acylation reactions.
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Fluorophenyl Substitution: Fluorination is strategically employed to improve metabolic stability and membrane permeability.
Applications in Medicinal Chemistry
The combination of the fluorophenyl group and pyridazinone scaffold makes this compound a candidate for various therapeutic applications:
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Anti-inflammatory Agents: Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammation pathways.
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Anticancer Activity: Pyridazinone derivatives have been explored for their ability to inhibit tumor growth by targeting specific cellular pathways.
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Central Nervous System (CNS) Drugs: The fluorophenyl group often enhances blood-brain barrier penetration, making it relevant for CNS-targeted therapies.
Biological Evaluation
While specific biological data for this compound is unavailable in the provided references, similar derivatives have demonstrated promising activities:
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Enzyme Inhibition Studies: Molecular docking simulations often reveal strong binding affinities to enzymes like COX or LOX.
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Cellular Assays: Compounds with related structures show cytotoxicity against cancer cell lines in micromolar ranges.
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ADMET Properties:
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Predicted good oral bioavailability due to Lipinski's rule compliance.
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Favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.
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Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C16H12FN3O2 |
| Molecular Weight | ~297 g/mol |
| Key Functional Groups | Fluorophenyl, Acetamide, Pyridazinone |
| Potential Targets | COX enzymes, LOX enzymes |
| Predicted Bioavailability | High |
| Toxicity Profile | Low toxicity predicted |
Future Research Directions
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In-depth Biological Testing: Experimental validation of anticancer or anti-inflammatory activities through in vitro and in vivo studies.
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Structure-Activity Relationship (SAR): Modifications at the fluorophenyl or pyridazinone groups could optimize potency and selectivity.
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Pharmacokinetics Studies: Evaluating metabolic stability and half-life in animal models.
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